molecular formula C42H60NOPS B15330223 (R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15330223
M. Wt: 658.0 g/mol
InChI Key: JIYDYQJPJHTLFU-NSPZYEPLSA-N
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Description

®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps. . This method is efficient, versatile, and sustainable compared to traditional batch processes.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies such as continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the sulfinamide group allows for oxidation reactions under specific conditions.

    Reduction: The compound can be reduced using suitable reducing agents.

    Substitution: The phenyl and adamantyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl or adamantyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying biochemical pathways and mechanisms. It can be used as a probe to investigate protein-ligand interactions and enzyme activities.

Medicine

The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The adamantyl and phosphanyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-((S)-(4-(tert-Butyl)phenyl)(2-(di(adamantan-1-yl)phosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of functional groups, which confer unique reactivity and binding properties. The presence of both adamantyl and phosphanyl groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C42H60NOPS

Molecular Weight

658.0 g/mol

IUPAC Name

N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-tert-butylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C42H60NOPS/c1-39(2,3)35-14-12-34(13-15-35)38(43(7)46(44)40(4,5)6)36-10-8-9-11-37(36)45(41-22-28-16-29(23-41)18-30(17-28)24-41)42-25-31-19-32(26-42)21-33(20-31)27-42/h8-15,28-33,38H,16-27H2,1-7H3/t28?,29?,30?,31?,32?,33?,38-,41?,42?,45?,46?/m0/s1

InChI Key

JIYDYQJPJHTLFU-NSPZYEPLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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